molecular formula C17H25N5O2 B5524826 3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole

3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole

Cat. No. B5524826
M. Wt: 331.4 g/mol
InChI Key: WDXANARBPWFOLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazide with carboxylic acids or their derivatives. For instance, derivatives have been synthesized from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, showcasing a general approach that might be applicable to the target compound (Ge et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including crystallography, can provide insights into the spatial arrangement and conjugation within the molecule. For example, X-ray crystallography has been used to determine the monoclinic spatial structure of similar compounds, indicating a coplanar arrangement of aromatic rings which facilitates conjugation (Yang et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole derivatives can vary significantly based on substituent groups and reaction conditions. The pyrazole moiety in such compounds can undergo various reactions, including cyclization and condensation, to form new heterocyclic systems or modify existing ones. For instance, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, suggesting a pathway that might be relevant to the target compound (Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups such as pyrazole and oxadiazole rings can affect these properties. For instance, the absorption and fluorescence properties of similar compounds have been studied, showing that these properties can vary based on the substituents present on the molecule (Jiang et al., 2012).

Scientific Research Applications

Optical Properties and Synthesis

  • Synthesis and Characterization : A series of novel oxadiazole derivatives were synthesized and characterized using various techniques. These compounds displayed distinct fluorescence spectral characteristics, which were investigated in dichloromethane. The study highlights the potential application of oxadiazole derivatives in developing materials with specific optical properties (Yan-qing Ge et al., 2014).

Antimicrobial and Antifungal Activities

  • Antimycobacterial Activity : Pyridines and pyrazines substituted with oxadiazole moieties were synthesized and tested against Mycobacterium tuberculosis. The study found that these compounds exhibited varying degrees of potency, suggesting their potential as therapeutic agents for tuberculosis (M. Gezginci et al., 1998).
  • Anticancer Agents : Substituted 1,3,4-oxadiazolyl tetrahydropyridines were synthesized and evaluated for their anticancer activities. This research underscores the potential of oxadiazole derivatives as scaffolds in designing anticancer drugs (K. Redda & Madhavi Gangapuram, 2007).

properties

IUPAC Name

[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-5-22-15(10-13(18-22)9-11(2)3)17(23)21-8-6-7-14(21)16-12(4)19-24-20-16/h10-11,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXANARBPWFOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCCC2C3=NON=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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